6-(Methoxymethyl)pyridine-2-carboxylic acid
Overview
Description
6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with substituted functional groups replacing the methoxymethyl group.
Scientific Research Applications
6-(Methoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl group.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl and methoxy groups.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyridine ring
Biological Activity
6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound characterized by its pyridine ring, a methoxymethyl group at the sixth position, and a carboxylic acid group at the second position. This structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and biochemistry. The compound's interactions with biomolecules and its potential pharmacological effects are of significant interest.
The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.
Property | Description |
---|---|
Molecular Formula | C8H9NO3 |
Functional Groups | Methoxymethyl, Carboxylic Acid |
Chemical Reactions | Oxidation, Reduction, Substitution |
The biological activity of this compound is primarily attributed to its functional groups. The methoxymethyl group can engage in hydrogen bonding, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins and other biomolecules. This interaction may influence enzyme activity and receptor binding, potentially leading to therapeutic effects.
Biological Activity Studies
Research has focused on various aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylic acids can exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for certain enzymes. For example, studies on pyridine-2-carboxylic acid derivatives have demonstrated their ability to inhibit type I methionine aminopeptidases (MetAPs), which play roles in protein synthesis and processing .
- Pharmacological Potential : The interactions between this compound and biological targets may lead to anti-inflammatory or anticancer properties. The presence of the carboxylic acid moiety is known to enhance solubility and bioavailability, which are critical factors in drug design.
Case Study 1: Antimicrobial Screening
A series of pyridine derivatives were synthesized, including this compound, and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridine ring significantly affected the antimicrobial efficacy.
Case Study 2: Enzyme Inhibition
In a systematic study on MetAP inhibitors, analogs of pyridine-2-carboxylic acids were tested for their ability to inhibit enzyme activity. Modifications at the 3-position of the pyridine ring were found to enhance inhibitory effects significantly. This suggests that similar modifications on this compound could yield potent inhibitors .
Properties
IUPAC Name |
6-(methoxymethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUDJXZABWDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665309 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354517-76-3 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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